4,4,5,5-Tetrafluoropentanoic acid
Description
Overview of Fluorine Chemistry in Contemporary Organic Synthesis
The field of fluorine chemistry has expanded far beyond its initial applications, becoming integral to the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of molecular characteristics. In contemporary organic synthesis, the selective introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modify the acidity and reactivity of functional groups. ambeed.comnih.gov These "fluorine effects" are a powerful tool for chemists seeking to design molecules with specific, desirable traits. ambeed.com
Importance of Fluorinated Carboxylic Acids as Key Synthetic Intermediates and Building Blocks
Carboxylic acids are fundamental functional groups in organic chemistry, serving as key intermediates in a vast array of chemical transformations. longdom.org When fluorine is introduced into their structure, their utility is often enhanced. Fluorinated carboxylic acids are a class of compounds that have found applications as strong acids, surfactants, and precursors to more complex molecules. wikipedia.org For instance, trifluoroacetic acid is a widely used reagent in organic synthesis, particularly in peptide synthesis and for the removal of protecting groups. wikipedia.org More complex fluorinated carboxylic acids are valuable as building blocks, providing a direct route for the incorporation of fluorinated moieties into larger, more intricate structures. acs.org The development of methods to synthesize a variety of fluorine-containing aromatic carboxylic acids highlights their potential as precursors for new pharmaceuticals and functional materials. acs.org
Research Context and Unique Characteristics of 4,4,5,5-Tetrafluoropentanoic Acid within Fluorinated Organic Chemistry
While perfluorinated carboxylic acids (PFCAs), where all hydrogens on the carbon chain are replaced by fluorine, have been extensively studied, partially fluorinated carboxylic acids like this compound represent a more nuanced area of research. The presence of both a hydrocarbon-like segment and a fluorinated tail within the same molecule imparts unique physicochemical properties.
This compound, with its tetrafluoroethyl group at the end of a pentanoic acid chain, is a structurally interesting molecule. While specific in-depth research on this particular compound is not widely published, its structure suggests it could serve as a valuable building block in organic synthesis. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, while the tetrafluorinated segment can be expected to influence the compound's lipophilicity, acidity, and interactions with other molecules. The mixing behavior of other partially fluorinated carboxylic acids with their hydrocarbon counterparts at interfaces suggests that these types of molecules can have unique surface properties. nih.gov
Below is a table summarizing the basic properties of this compound.
| Property | Value |
| CAS Number | 1876356-63-6 |
| Molecular Formula | C5H6F4O2 |
| Molecular Weight | 174.09 g/mol |
This data is compiled from chemical supplier information. bldpharm.combldpharm.com
The academic interest in a compound like this compound lies in its potential to bridge the chemical space between fully fluorinated and non-fluorinated compounds, offering a unique combination of properties that could be exploited in the design of new materials and biologically active molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6F4O2 |
|---|---|
Molecular Weight |
174.09 g/mol |
IUPAC Name |
4,4,5,5-tetrafluoropentanoic acid |
InChI |
InChI=1S/C5H6F4O2/c6-4(7)5(8,9)2-1-3(10)11/h4H,1-2H2,(H,10,11) |
InChI Key |
CDQZHHIXHOETPG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4,4,5,5 Tetrafluoropentanoic Acid and Its Analogues
Strategies for Constructing the Tetrafluorinated Pentanoic Acid Backbone
The creation of the C-F bond is a significant challenge in organofluorine chemistry. Various strategies have been developed to introduce fluorine into organic molecules, broadly categorized into nucleophilic and electrophilic methods.
Nucleophilic Fluorination Approaches
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. This is a common and powerful method for generating C-F bonds. ucla.edu The development of new reagents and catalytic systems continues to expand the scope and utility of this approach. ucla.edusustech.edu.cn
Key aspects of nucleophilic fluorination include:
Fluoride Source: Common sources of nucleophilic fluoride include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides. However, the low solubility and high basicity of simple metal fluorides can be problematic. ucla.edu Reagents like PyFluor and the use of benzoyl fluoride as a latent fluoride source have been developed to overcome these challenges. ucla.edu
Substrate Activation: The carbon atom undergoing fluorination must be activated towards nucleophilic attack. This is typically achieved by introducing a good leaving group, such as a tosylate, mesylate, or halide.
Catalysis: Transition-metal catalysis, organocatalysis, and photoredox catalysis have all been employed to facilitate nucleophilic fluorination under milder conditions. ucla.edu For instance, palladium-catalyzed asymmetric allylic fluorination and cobalt-catalyzed enantioselective fluoride ring-opening of epoxides are notable examples. ucla.edu
A significant advancement in this area is the direct C(sp³)–H fluorination of carboxylic acids using a nucleophilic fluoride source in combination with an external oxidant. chemrxiv.org This method avoids the need for pre-functionalization of the substrate. chemrxiv.org
Electrophilic Fluorination Strategies
Electrophilic fluorination reagents deliver a "F+" equivalent to a nucleophilic carbon center. These reagents have become increasingly popular due to their ability to fluorinate a wide range of substrates, including electron-rich arenes, enolates, and carbanions.
Notable electrophilic fluorinating agents include:
N-F Reagents: A diverse array of N-F reagents have been developed, such as Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and various N-fluoropyridinium salts. nih.govnih.gov The reactivity of these reagents can be tuned by modifying the electronic properties of the nitrogen-containing scaffold. nih.gov
Xenon Difluoride (XeF₂): XeF₂ is a powerful electrophilic fluorinating agent that can be used for the fluorodecarboxylation of aliphatic carboxylic acids, replacing the carboxyl group with a fluorine atom. cdnsciencepub.comresearchgate.net
Mechanistic studies on electrophilic fluorination, for example with Selectfluor, have provided insights into the reaction pathways, which can involve either a direct electrophilic attack or a single-electron transfer (SET) mechanism depending on the substrate and reaction conditions. nih.gov
Utilization of Fluorinated Synthons in Chain Elongation
An alternative to direct fluorination is the use of pre-fluorinated building blocks, or synthons, in chain elongation reactions. This approach allows for the introduction of a fluorinated moiety at a specific position in the target molecule.
Examples of this strategy include:
Condensation Reactions: The condensation of a fluorinated building block, such as a fluorinated aldehyde or ketone, with a suitable carbon nucleophile can be used to construct the carbon skeleton.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, for instance, can be used to couple a fluorinated halide with an organometallic reagent to form a new C-C bond. mdpi.com
Synthesis from Related Halogenated Precursors (e.g., 5-Bromo-4,4,5,5-tetrafluoropentanoic acid)
A common and practical route to 4,4,5,5-tetrafluoropentanoic acid involves the use of readily available halogenated precursors, such as 5-bromo-4,4,5,5-tetrafluoropentanoic acid. uni.lusigmaaldrich.comtheclinivex.com
Conversion of Brominated Intermediates to the Carboxylic Acid Functionality
The conversion of a brominated intermediate to the final carboxylic acid can be achieved through various standard organic transformations. For instance, the bromine atom can be replaced with a hydrogen atom via reduction.
A general synthetic sequence might involve:
Starting Material: 5-bromo-4,4,5,5-tetrafluoropentanoic acid. uni.lusigmaaldrich.comtheclinivex.com
Reduction: The bromo group can be reduced to a hydrogen using a variety of reducing agents, such as tributyltin hydride or catalytic hydrogenation.
Alternatively, the carboxylic acid functionality can be introduced after the construction of the fluorinated alkyl chain. For example, a precursor like 5-bromo-4,4,5,5-tetrafluoropentan-2-one (B2825742) could potentially be oxidized to the corresponding carboxylic acid. uni.lu
Mechanistic Considerations in Halogen Exchange Reactions
Halogen exchange reactions, such as the Finkelstein and Swarts reactions, are fundamental transformations in organohalogen chemistry. nih.govncert.nic.in These reactions typically involve the substitution of one halogen for another.
Finkelstein Reaction: This reaction involves the treatment of an alkyl chloride or bromide with an alkali metal iodide in acetone (B3395972) to produce an alkyl iodide. ncert.nic.in
Swarts Reaction: This reaction is used to prepare alkyl fluorides by heating an alkyl chloride or bromide with a metallic fluoride like AgF, Hg₂F₂, or CoF₂. ncert.nic.in
The mechanism of these reactions is typically a nucleophilic substitution (S_N2) process. ncert.nic.in However, in more complex systems, such as with aryl or vinyl halides, transition metal catalysis is often required to facilitate the halogen exchange via mechanisms involving oxidative addition and reductive elimination. nih.gov The nature of the metal, ligands, and reaction conditions can significantly influence the efficiency and selectivity of the exchange. nih.govorganic-chemistry.org
Development of Green Chemistry Principles in the Synthesis of Fluorinated Carboxylic Acids
The synthesis of fluorinated organic compounds, including carboxylic acids, has traditionally relied on methods that can be hazardous and environmentally persistent. The development and application of green chemistry principles are therefore crucial for the sustainable production of these valuable chemicals. Key areas of advancement include the use of safer reagents and solvents, the development of catalytic methods, and the design of more biodegradable products.
One significant approach is the move towards using less hazardous fluorinating agents and reaction media. For instance, research has explored the use of water as a solvent for certain fluorination reactions, which can reduce the reliance on volatile organic compounds. acs.org The development of solid-state fluorination or using recyclable polymer-supported reagents also aligns with green chemistry goals by simplifying purification and minimizing waste. acs.org
Electrochemical methods represent another frontier in the green synthesis of fluorinated carboxylic acids. Organic electrolysis can be used to synthesize a variety of fluorine-containing aromatic carboxylic acids from readily available starting materials and carbon dioxide, often with high regioselectivity and yield. acs.org This method avoids the use of harsh oxidants and can be powered by renewable energy sources, further enhancing its green credentials.
Furthermore, there is a growing emphasis on designing fluorinated molecules that are less persistent in the environment. While the carbon-fluorine bond is exceptionally strong, researchers are investigating the biodegradability of certain fluorinated structures. For example, studies on the microbial defluorination of unsaturated fluorinated carboxylic acids have shown that the presence of a double bond can facilitate biodegradation under certain conditions. scispace.com This line of research is critical for developing alternatives to highly persistent per- and polyfluoroalkyl substances (PFAS). The search for non-fluorinated alternatives that mimic the properties of PFAS is also an active area of research, with some success in creating fluorine-free materials with similar performance for certain applications. researchgate.neticdst.org
Table 1: Green Chemistry Approaches in Fluorinated Carboxylic Acid Synthesis
| Principle | Approach | Example/Benefit |
|---|---|---|
| Safer Solvents | Use of aqueous media | Reduces reliance on volatile organic compounds (VOCs). acs.org |
| Catalysis | Organic Electrosynthesis | Utilizes electricity to drive reactions, avoiding harsh chemical oxidants. acs.org |
| Waste Reduction | Recyclable Reagents | Polymer-supported fluorinating agents can be recovered and reused. acs.org |
| Design for Degradation | Introduction of Biodegradable Moieties | Unsaturated bonds in the carbon chain can allow for microbial degradation. scispace.com |
| Use of Renewable Feedstocks | Carbon Dioxide as a C1 source | Electrochemical carboxylation can incorporate CO2 into the final product. acs.org |
Asymmetric Synthesis Approaches to Chiral Fluorinated Pentanoic Acid Derivatives
The introduction of stereocenters into fluorinated molecules can have a profound impact on their biological activity. Consequently, the development of asymmetric methods for the synthesis of chiral fluorinated compounds, including derivatives of pentanoic acid, is of significant interest, particularly in the fields of medicinal chemistry and materials science.
A prominent strategy for the asymmetric synthesis of chiral fluorinated amino acids, which are derivatives of carboxylic acids, involves the use of chiral transition metal complexes. Specifically, chiral nickel(II) complexes have been demonstrated as powerful tools for the gram-scale, stereoselective synthesis of a wide range of non-canonical amino acids, including those containing fluorine. researchgate.netnih.govmdpi.com In this approach, a chiral Ni(II) complex of a simple amino acid like glycine (B1666218) is deprotonated to form a chiral nucleophile. This nucleophile is then alkylated with a fluorinated electrophile. The steric bulk of the chiral ligand on the nickel complex directs the approach of the electrophile, leading to high diastereoselectivity. nih.govmdpi.com Subsequent hydrolysis of the complex yields the desired chiral fluorinated amino acid in high enantiomeric purity. researchgate.net This method has been successfully applied to synthesize linear, β-branched, and γ-branched fluorinated amino acids. nih.govmdpi.com
Another powerful approach to chiral fluorinated building blocks is through biocatalysis. Enzymes, such as aldolases, can be employed for the asymmetric synthesis of chiral fluorinated compounds under mild, environmentally friendly conditions. scispace.com These enzymatic reactions often exhibit high enantio- and diastereoselectivity, providing access to complex chiral molecules that would be challenging to prepare using traditional chemical methods.
Furthermore, methods involving the alkylation of chiral enolates with fluorinated electrophiles have been developed. For example, optically active fluoroiodoacetic acid has been used as a chiral electrophile in combination with a chiral amide enolate to construct fluorinated core subunits with high stereocontrol. researchgate.net This approach has been instrumental in the synthesis of complex, biologically active molecules. researchgate.net
Table 2: Asymmetric Synthesis Strategies for Chiral Fluorinated Carboxylic Acid Derivatives
| Method | Key Feature | Example Application |
|---|---|---|
| Chiral Ni(II) Complexes | Stereoselective alkylation of a glycine-derived nucleophile. | Gram-scale synthesis of various fluorinated amino acids with high enantiomeric purity. researchgate.netnih.govmdpi.com |
| Enzymatic Synthesis | High selectivity and mild reaction conditions using enzymes like aldolases. | Asymmetric synthesis of chiral fluorinated building blocks. scispace.com |
| Chiral Auxiliaries/Reagents | Use of chiral enolates and optically active electrophiles. | Synthesis of monofluorinated analogues of complex drug molecules. researchgate.net |
Reactivity Profiles and Derivatization Chemistry of 4,4,5,5 Tetrafluoropentanoic Acid
Carboxylic Acid Functional Group Transformations
The chemistry of 4,4,5,5-tetrafluoropentanoic acid is dominated by the reactivity of its carboxylic acid functional group. This group can undergo a variety of transformations to produce a range of important derivatives, including esters, amides, and alcohols.
The conversion of this compound to its corresponding esters is a fundamental transformation. One of the most common methods employed for this purpose is the Fischer-Speier esterification. wikipedia.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used as the solvent. masterorganicchemistry.comorganic-chemistry.org The water produced as a byproduct can also be removed to shift the equilibrium. wikipedia.orgorganic-chemistry.org
The mechanism of Fischer esterification involves several steps. masterorganicchemistry.com First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The nucleophilic oxygen atom of the alcohol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. wikipedia.org
Alternative methods for esterification that avoid the production of water include the use of coupling reagents or the initial conversion of the carboxylic acid to a more reactive derivative like an acid chloride. organic-chemistry.org For substrates that are sensitive, milder procedures like the Steglich esterification, which uses a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC), can be employed. wikipedia.org
Table 1: Typical Conditions for Esterification of this compound
| Method | Reagents | Catalyst | Solvent | Temperature |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol (B129727), Ethanol) | H₂SO₄, TsOH | Excess Alcohol | 60-110 °C |
| Steglich Esterification | Alcohol, DCC | DMAP | Non-polar (e.g., CH₂Cl₂) | Room Temp |
| Acyl Chloride Route | Thionyl Chloride (SOCl₂), then Alcohol | Pyridine (B92270) | - | Room Temp |
The synthesis of amides from this compound is a crucial reaction for introducing nitrogen-containing functional groups. The direct reaction between a carboxylic acid and an amine is generally unfavorable at ambient temperatures. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated." luxembourg-bio.comiajpr.com This is often achieved by using coupling reagents like dicyclohexylcarbodiimide (DCC), which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then readily attacked by the amine to form the amide bond. luxembourg-bio.comyoutube.com A wide variety of coupling reagents have been developed to promote amide bond formation under mild conditions. organic-chemistry.org
Alternatively, the carboxylic acid can be converted to a more reactive acyl derivative, such as an acid chloride, by reacting it with a reagent like thionyl chloride (SOCl₂). youtube.com The resulting 4,4,5,5-tetrafluoropentanoyl chloride is highly electrophilic and reacts readily with primary or secondary amines to yield the corresponding amide. youtube.comlibretexts.org
Acid anhydrides are another important class of carboxylic acid derivatives. Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid. chemguide.co.uk A more common laboratory synthesis involves the reaction of an acid chloride with a carboxylate salt. youtube.comchemdictionary.org For instance, 4,4,5,5-tetrafluoropentanoyl chloride can react with the sodium salt of this compound to produce 4,4,5,5-tetrafluoropentanoic anhydride (B1165640). chemdictionary.org
Table 2: Common Methods for Amidation of this compound
| Method | Reagents | Solvent | Key Features |
| Coupling Reagent | Amine, DCC, HOBt | Dichloromethane, DMF | Mild conditions, high yields |
| Acid Chloride | SOCl₂, then Amine | Aprotic solvent | Highly reactive intermediate |
| Boronic Acid Catalysis | Amine, Boronic Acid Catalyst | Various | Catalytic, mild conditions |
The carboxyl group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
The reduction to a primary alcohol, 4,4,5,5-tetrafluoropentan-1-ol, is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.orgdocbrown.info The reaction is usually carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), because LiAlH₄ reacts violently with water. chemguide.co.ukdocbrown.info The mechanism involves a nucleophilic acyl substitution where a hydride ion (H⁻) effectively replaces the -OH group. libretexts.org The initially formed aldehyde intermediate is more reactive than the starting acid and is immediately reduced further to the alcohol. chemguide.co.uklibretexts.org For this reason, isolating the aldehyde is not possible with LiAlH₄. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.ukdocbrown.info
Selective reduction of a carboxylic acid to an aldehyde is more challenging. It requires the use of specialized, less reactive reducing agents that can stop the reaction at the aldehyde stage without proceeding to the alcohol. Reagents such as lithium tri-tert-butoxyaluminum hydride can be used to convert more reactive acid chlorides to aldehydes, suggesting a two-step approach from the carboxylic acid. libretexts.org Other modern methods for the direct conversion of carboxylic acids to aldehydes have also been developed. organic-chemistry.org
Table 3: Reduction Reactions of this compound
| Target Product | Reagent | Solvent | Conditions |
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Dry Ether (e.g., THF) | Room temperature, followed by acid/water workup |
| Primary Alcohol | Borane (BH₃·THF) | Tetrahydrofuran (THF) | Room temperature |
| Aldehyde | 1) SOCl₂ 2) LiAl(O-t-Bu)₃H | 1) - 2) Dry Ether | Low temperature for the second step |
Preparation of Key Synthetic Intermediates and Specialized Derivatives
The strategic modification of this compound allows for the introduction of various functional groups, paving the way for its use in a wide range of applications. This section details the synthesis of halogenated derivatives and reactive carboxyl derivatives, which are crucial precursors for further chemical transformations.
Formation of Halogenated Derivatives (e.g., Bromine at C-5)
Table 1: Physicochemical Properties of 5-Bromo-4,4,5,5-tetrafluoropentanoic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₅BrF₄O₂ | magtech.com.cnsigmaaldrich.com |
| Molecular Weight | 252.99 g/mol | magtech.com.cn |
| Appearance | Solid | magtech.com.cn |
| InChI | 1S/C5H5BrF4O2/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H,11,12) | magtech.com.cnsigmaaldrich.com |
| InChIKey | OIIFPRVLJLLMOZ-UHFFFAOYSA-N | magtech.com.cnsigmaaldrich.com |
A plausible synthetic route for the introduction of bromine at the C-5 position could involve a radical bromination of a suitable precursor.
Synthesis of Acyl Halides and Other Reactive Carboxyl Derivatives
The conversion of the carboxylic acid group of this compound into more reactive functionalities, such as acyl halides, is a fundamental step for the preparation of esters, amides, and other derivatives. libretexts.org
Acyl Chlorides: The synthesis of acyl chlorides from carboxylic acids is a common transformation, typically achieved by reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comlibretexts.orgcommonorganicchemistry.com The general reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride along with sulfur dioxide and hydrogen chloride as byproducts. masterorganicchemistry.comyoutube.com The reaction is often carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.com The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction, particularly when using oxalyl chloride. commonorganicchemistry.com While specific optimized conditions for the synthesis of 4,4,5,5-tetrafluoropentanoyl chloride are not extensively documented in readily available literature, the general procedures for converting carboxylic acids to acyl chlorides are well-established. A patent for the one-pot synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790) describes the initial step as the reaction of 2-chloro-5-bromobenzoic acid with thionyl chloride to generate the corresponding benzoyl chloride. google.com Another patent details the preparation of 2,3,4,5-tetrafluorobenzoyl chloride from the corresponding benzoic acid using an acyl chlorination reagent. google.comgoogle.com
Acyl Fluorides: Acyl fluorides can also be synthesized from carboxylic acids and offer unique reactivity. scilit.com Pentafluoropyridine (PFP) has been reported as a reagent for the deoxyfluorination of carboxylic acids to acyl fluorides under mild conditions. nih.gov This method can also be utilized in a one-pot amide bond formation via the in situ generation of the acyl fluoride (B91410). nih.gov
Other Reactive Derivatives: The carboxylic acid can be activated in situ with various reagents to facilitate the formation of amides and esters. For instance, trifluoroacetic anhydride can be used to promote acylation reactions using carboxylic acids directly. magtech.com.cn
The reactivity of the carboxyl group allows for the synthesis of a variety of derivatives, including esters and amides, through standard condensation reactions. Esterification can be achieved via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. nih.govorgsyn.org Amide formation can be accomplished by reacting the activated carboxylic acid (e.g., the acyl chloride) with an appropriate amine.
Table 2: Common Reagents for the Synthesis of Reactive Carboxyl Derivatives
| Derivative | Reagent(s) | General Conditions | Reference |
|---|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂) | Neat or in solvent, often with heating | masterorganicchemistry.comcommonorganicchemistry.com |
| Acyl Chloride | Oxalyl chloride ((COCl)₂) | With catalytic DMF in a solvent like DCM | commonorganicchemistry.com |
| Acyl Fluoride | Pentafluoropyridine (PFP) | Mild conditions | nih.gov |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification, often with heating | nih.govorgsyn.org |
| Amide | Acyl Chloride + Amine | Nucleophilic acyl substitution | libretexts.org |
| Amide | Carboxylic Acid + Amine + Coupling Agent | Various coupling agents available |
Applications of 4,4,5,5 Tetrafluoropentanoic Acid in Advanced Chemical Synthesis
Role as a Versatile Building Block for Complex Fluorinated Molecules
The unique architecture of 4,4,5,5-Tetrafluoropentanoic acid, featuring a terminal carboxylic acid and a partially fluorinated alkyl chain, makes it an intriguing candidate for the synthesis of elaborate fluorinated structures.
Incorporation into Fluorinated Heterocycles
Fluorinated heterocycles are a cornerstone of modern pharmaceuticals and agrochemicals. The synthesis of these compounds often relies on the use of fluorinated building blocks that can be readily incorporated into a heterocyclic core. While direct examples of the use of this compound in heterocycle synthesis are not prominent in available research, its carboxylic acid functionality provides a handle for various cyclization reactions. For instance, it could potentially be used in condensation reactions with binucleophilic reagents to form a variety of heterocyclic systems where the tetrafluoropentyl moiety would be appended to the ring.
Design and Synthesis of Fluorinated Organic Scaffolds
The development of novel organic scaffolds is crucial for expanding the accessible chemical space for drug discovery and materials science. The tetrafluoropentyl group of this compound can introduce a unique lipophilic and sterically demanding element into a molecular framework. This can be advantageous for creating molecules with specific binding properties or for tailoring the physical characteristics of a material. The carboxylic acid group allows for its attachment to a wide range of molecular platforms through standard amide or ester bond formation, enabling the systematic construction of complex fluorinated architectures.
Utilization in Material Science Precursor Chemistry
The properties imparted by fluorine, such as hydrophobicity, thermal stability, and low surface energy, are highly desirable in advanced materials. Fluorinated carboxylic acids are known precursors for a range of specialty polymers and surface-active agents.
Monomer or Intermediate in the Synthesis of Specialty Fluoropolymers
Fluoropolymers are a critical class of materials known for their exceptional chemical resistance, thermal stability, and low friction properties. While specific polymerization studies involving this compound are not readily found, its structure is analogous to monomers used in the synthesis of certain fluorinated polymers. The carboxylic acid could be modified to an ester or other polymerizable group, allowing its incorporation as a monomer or comonomer. The resulting polymer would possess a unique combination of a flexible hydrocarbon spacer and a rigid, fluorinated segment, potentially leading to materials with tailored thermal and mechanical properties.
Precursor for Functional Coatings and Surface Modification Agents
The creation of surfaces with specific properties, such as hydrophobicity or oleophobicity, is a significant area of materials science. Fluorinated compounds are paramount in the formulation of functional coatings and surface modification agents. This compound, with its fluorinated tail and polar head group, is structurally similar to a surfactant. It could be used directly or modified to create agents for treating surfaces to impart water and oil repellency. The tetrafluoropentyl group would orient away from the substrate, creating a low-energy surface.
Spectroscopic Characterization and Analytical Methodologies for 4,4,5,5 Tetrafluoropentanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 4,4,5,5-Tetrafluoropentanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Aliphatic and Carboxyl Protons
The ¹H NMR spectrum of this compound reveals distinct signals for the protons in its aliphatic chain and the carboxylic acid group. The protons on the carbon adjacent to the carboxyl group (α-protons) and the next carbon (β-protons) typically appear as multiplets due to spin-spin coupling with each other and with the neighboring fluorine atoms. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the carboxylic acid and the fluorine atoms. organicchemistrydata.orgyoutube.comyoutube.com The acidic proton of the carboxyl group is often observed as a broad singlet at a downfield chemical shift, typically between 10-12 ppm, although its position and appearance can be affected by the solvent and concentration. youtube.com
Table 1: Representative ¹H NMR Data
| Protons | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | 10-12 | Broad Singlet |
| -CH₂-COOH | ~2.5 | Multiplet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis
In the ¹³C NMR spectrum, each carbon atom in a unique chemical environment gives rise to a distinct signal. masterorganicchemistry.comdocbrown.info For this compound, signals are expected for the carboxyl carbon, the two methylene (B1212753) (-CH₂-) carbons, and the two fluorinated carbons. The carboxyl carbon typically resonates at a downfield position (around 170-185 ppm) due to the deshielding effect of the two oxygen atoms. libretexts.orgwisc.edu The signals for the fluorinated carbons are split into multiplets due to coupling with the fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Typical Chemical Shift (ppm) |
|---|---|
| C OOH | 170-185 |
| -C H₂-COOH | ~30-40 |
| -C H₂-CF₂- | ~20-30 |
| -C F₂- | ~110-130 (with C-F coupling) |
Note: These are estimated values and can be influenced by the solvent and reference standard used.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Probing
¹⁹F NMR is a powerful technique for directly observing fluorine atoms in a molecule. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR studies. wikipedia.orgbiophysics.org The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, providing excellent resolution. wikipedia.orgthermofisher.com In this compound, the fluorine atoms on the C4 and C5 carbons will produce distinct signals. The coupling between fluorine atoms on the same carbon (geminal coupling) and on adjacent carbons (vicinal coupling), as well as coupling to protons, provides valuable structural information. wikipedia.orgthermofisher.com The terminal -CF₂H group will show a characteristic splitting pattern due to coupling with the proton.
Table 3: Anticipated ¹⁹F NMR Characteristics
| Fluorine Environment | Typical Chemical Shift Range (ppm) | Expected Coupling |
|---|---|---|
| -CF₂ - | -110 to -140 | F-F, F-H |
Note: Chemical shifts are relative to a standard like CFCl₃. ucsb.edu
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high accuracy. nih.govnih.gov This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₅H₆F₄O₂. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov
Elucidation of Fragmentation Patterns for Structural Confirmation
In the mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. libretexts.orgchemguide.co.uk For this compound, common fragmentation pathways would involve the loss of small, stable molecules or radicals. For carboxylic acids, characteristic losses include the hydroxyl group (-OH, loss of 17 amu) and the carboxyl group (-COOH, loss of 45 amu). libretexts.orgyoutube.com The presence of the tetrafluorinated ethyl group will also lead to specific fragmentation patterns, including cleavage of the C-C bonds in the aliphatic chain. youtube.comnih.gov Analysis of these fragments helps to piece together the structure of the original molecule.
Table 4: Potential Mass Spectrometry Fragments
| Fragment | Description |
|---|---|
| [M - OH]⁺ | Loss of a hydroxyl radical |
| [M - COOH]⁺ | Loss of the carboxyl group |
| [M - C₂H₂F₄]⁺ | Cleavage of the bond between C3 and C4 |
Note: "M" represents the molecular ion.
Chromatographic Separations and Purity Assessment
Chromatographic methods are essential for separating this compound from complex mixtures and assessing its purity. Gas and liquid chromatography, coupled with mass spectrometry, are powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to its low volatility, this compound requires derivatization to be analyzed by gas chromatography (GC). research-solution.com This process modifies the analyte to increase its volatility, making it suitable for GC analysis. research-solution.com Esterification is a common derivatization technique where the carboxylic acid is converted into a more volatile ester. nih.gov For instance, reacting the acid with isobutyl chloroformate in the presence of pyridine (B92270) can produce the corresponding isobutyl ester. researchgate.net Another method involves the use of boron trifluoride in methanol (B129727) or n-butanol to form methyl or butyl esters. research-solution.com
Once derivatized, the sample is introduced into the GC-MS system. The gas chromatograph separates the volatile derivatives based on their boiling points and interactions with the stationary phase of the column. nih.govgcms.cz Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique mass spectrum that allows for definitive identification and quantification. chromatographyonline.com The mass spectrum of methyl esters of carboxylic acids, for example, often shows a characteristic fragment ion at m/z 74. researchgate.net
Commonly used derivatization reagents for carboxylic acids in GC-MS analysis include:
Alkylating agents: These reagents, such as BF3-methanol, convert carboxylic acids into their corresponding methyl esters. research-solution.comnih.gov
Silylating agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility. sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com
Acylating agents: Perfluoroacid anhydrides react with alcohols and amines, but also require removal of acidic byproducts before GC analysis. gcms.cz
Pentafluorobenzyl bromide (PFBBr): This reagent is used to form pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD). research-solution.comresearchgate.net
Table 1: GC-MS Derivatization Reagents for Carboxylic Acids
| Reagent Class | Example Reagent | Derivative Formed | Key Features |
| Alkylating Agents | Boron trifluoride-methanol (BF3-Methanol) | Methyl Ester | Commonly used for converting fatty acids to FAMEs (Fatty Acid Methyl Esters). nih.gov |
| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Reagent and byproducts are volatile; effective for a range of functional groups. sigmaaldrich.com |
| Acylating Agents | Perfluoroacid Anhydrides (e.g., TFAA) | Fluorinated Anhydride (B1165640) | Produces stable derivatives, but acidic byproducts must be removed. gcms.cz |
| Benzylating Agents | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Creates derivatives ideal for electron capture detection (ECD), enhancing sensitivity. research-solution.comresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized and Non-Volatile Forms
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and polar compounds like this compound without the need for derivatization. restek.commdpi.comnih.gov However, derivatization can be employed to improve chromatographic retention and ionization efficiency. nih.gov For instance, 3-nitrophenylhydrazine (B1228671) can be used as a derivatization agent to enhance the detection of short-chain carboxylic acids. nih.gov
In LC-MS analysis, the sample is dissolved in a suitable solvent and injected into the liquid chromatograph. The separation is typically achieved on a reversed-phase column, such as a C18 column, where less polar compounds are retained longer. restek.comchromatographyonline.com The mobile phase composition, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol with additives like formic acid, is optimized to achieve the desired separation. nih.gov
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for LC-MS, as it is a soft ionization method that minimizes fragmentation of the analyte molecules. researchgate.net The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, allowing for the identification and quantification of the target compound. nih.gov Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity by isolating a specific precursor ion and then fragmenting it to produce characteristic product ions. shodexhplc.comyoutube.com
Table 2: Comparison of Chromatographic Methods for this compound Analysis
| Technique | Derivatization | Typical Column | Key Advantages |
| GC-MS | Required (e.g., esterification) | Capillary columns (e.g., TR-05) nih.gov | High resolution for volatile compounds. |
| LC-MS | Optional (can improve sensitivity) | Reversed-phase (e.g., C18) restek.comchromatographyonline.com | Suitable for non-volatile and polar compounds without derivatization. restek.commdpi.comnih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the characteristic carboxylic acid group.
The IR spectrum of a carboxylic acid is distinguished by several key absorption bands: orgchemboulder.com
O-H Stretch: A very broad and strong absorption band typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.comlumenlearning.com This broadness is a result of hydrogen bonding between the carboxylic acid molecules, which often exist as dimers. orgchemboulder.com
C=O Stretch: A sharp and intense absorption band corresponding to the carbonyl group is observed between 1760 and 1690 cm⁻¹. orgchemboulder.comlumenlearning.com For saturated aliphatic acids, this peak is typically found between 1730 and 1700 cm⁻¹. spectroscopyonline.com
C-O Stretch: A medium intensity band for the carbon-oxygen single bond stretch is found in the 1320-1210 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com
O-H Bend: An out-of-plane bend for the O-H group appears as a broad peak between 960 and 900 cm⁻¹. spectroscopyonline.com
The presence of fluorine atoms in this compound will also give rise to strong C-F stretching vibrations, typically in the region of 1400-1000 cm⁻¹. The most intense transition for perfluorocarboxylic acids in the fundamental spectra is the CF₃ stretch. nih.gov
Table 3: Characteristic IR Absorption Frequencies for Carboxylic Acids
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3300-2500 orgchemboulder.comlumenlearning.com | Strong, Very Broad | Broadness due to hydrogen bonding. orgchemboulder.com |
| C-H Stretch | 3000-2850 pressbooks.pub | Medium | Often obscured by the broad O-H stretch. orgchemboulder.com |
| C=O Stretch | 1760-1690 orgchemboulder.comlumenlearning.com | Strong, Sharp | One of the most characteristic peaks. pressbooks.pub |
| C-O Stretch | 1320-1210 orgchemboulder.comspectroscopyonline.com | Medium | |
| O-H Bend | 960-900 spectroscopyonline.com | Broad, Medium | Out-of-plane bending. |
| C-F Stretch | 1400-1000 | Strong | Characteristic of fluorinated compounds. |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov For this compound, this technique can provide detailed information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
To perform X-ray crystallography, a single crystal of the compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map of the molecule. nih.gov From this map, the positions of the individual atoms can be determined, and a complete three-dimensional structure of the molecule can be built.
Studies on similar perfluorinated carboxylic acids, such as perfluorononanoic acid (PFNA), have shown that they often form dimers in the crystal lattice. inl.govresearchgate.net These dimers are held together by strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. inl.govresearchgate.net The crystal structure of PFNA has been solved and found to be monoclinic. researchgate.net While the specific crystal structure of this compound is not detailed in the provided search results, it is expected to exhibit similar dimeric structures held together by hydrogen bonding in the solid state.
Table 4: Crystallographic Data for Perfluorononanoic Acid (PFNA) - An Analogous Compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 26.172(1) | researchgate.net |
| b (Å) | 5.6345(2) | researchgate.net |
| c (Å) | 10.9501(4) | researchgate.net |
| β (°) | 98.752(2) | researchgate.net |
Note: This data is for perfluorononanoic acid and serves as an example of the type of information obtained from X-ray crystallography for a similar fluorinated carboxylic acid.
Theoretical and Computational Investigations of 4,4,5,5 Tetrafluoropentanoic Acid
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations could provide a dynamic picture of 4,4,5,5-Tetrafluoropentanoic acid's behavior over time, both as an isolated molecule and in condensed phases. By simulating the movements of atoms based on a given force field, MD can explore the molecule's conformational landscape and its interactions with its environment.
A key area of investigation would be the rotational barriers around the C-C single bonds and the preferred conformations of the alkyl chain. Understanding the conformational flexibility is crucial as it can influence both physical properties and biological activity.
Furthermore, MD simulations of this compound in a solvent, such as water, would be invaluable. These simulations could elucidate the structure of the solvation shell and the nature of hydrogen bonding between the carboxylic acid group and water molecules. It would also be possible to study the aggregation behavior and the formation of dimers or larger clusters, which are common for carboxylic acids. The analysis of intermolecular interactions, such as hydrogen bonds and weaker van der Waals forces, is critical for understanding its bulk properties.
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling can be employed to predict the reactivity of this compound and to map out potential reaction pathways. For example, by modeling the transition states of potential reactions, such as esterification or amidation, the activation energies can be calculated. This information helps in predicting the feasibility and kinetics of such reactions.
Furthermore, computational models could explore the molecule's susceptibility to nucleophilic or electrophilic attack at different sites. This is particularly relevant given the presence of both an electron-rich carboxylic acid group and an electron-deficient fluorinated alkyl chain. Mapping the electrostatic potential onto the electron density surface would visually highlight the most likely sites for chemical reactions.
Validation and Refinement of Computational Models with Experimental Data
Crucially, any theoretical and computational investigation would need to be benchmarked against experimental data for validation. For instance, calculated properties such as the pKa could be compared with experimentally measured values. Spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be predicted computationally and compared with experimental spectra to validate the accuracy of the calculated molecular geometry and electronic structure.
Should experimental data become available for this compound, it would be possible to refine the computational models. This iterative process of prediction, experimental validation, and model refinement is a powerful paradigm in modern chemical science, leading to a more robust and predictive understanding of molecular systems.
Future Research Directions and Innovations Pertaining to 4,4,5,5 Tetrafluoropentanoic Acid
Development of Novel and More Efficient Synthetic Routes
The synthesis of fluorinated molecules often presents challenges due to the unique reactivity of fluorine-containing reagents. molecularcloud.orgyoutube.com While general methods for the production of perfluoroalkyl carboxylic acids, such as electrochemical fluorination, exist, the development of more efficient and selective routes to partially fluorinated structures like 4,4,5,5-Tetrafluoropentanoic acid is an active area of research. wikipedia.org
Future efforts in this domain are likely to focus on several key areas:
Direct C-H Fluorination: Recent advancements in transition-metal-catalyzed C-H activation offer a promising avenue for the direct introduction of fluorine atoms into organic molecules. chemrxiv.org Developing a protocol for the selective β-C(sp³)–H fluorination of carboxylic acids would represent a significant breakthrough, providing a more atom-economical and direct route to compounds like this compound. chemrxiv.org
Microreactor Technology: The use of microchannel reactors for continuous flow synthesis presents an opportunity to improve reaction selectivity, conversion rates, and safety for fluorination reactions, which can be highly exothermic. This approach could lead to more efficient and scalable industrial production of 2,3,4,5-tetrafluorobenzoic acid and similar compounds.
Novel Fluorinating Reagents: The exploration of new and more user-friendly fluorinating reagents is a constant pursuit in organofluorine chemistry. The development of reagents that are less hazardous and more selective will be crucial for the broader accessibility and application of fluorinated building blocks. sigmaaldrich.com
A related bromo-derivative, 5-bromo-4,4,5,5-tetrafluoropentanoic acid, is commercially available, suggesting that functionalization of a pre-fluorinated carbon chain is a viable synthetic strategy. sigmaaldrich.com Future research could explore the removal or transformation of this bromine atom to yield the target acid, or the development of direct, cost-effective methods that avoid halogenated intermediates.
Exploration of Undiscovered Reactivity and Transformation Pathways
The reactivity of this compound is influenced by the strong electron-withdrawing effect of the tetrafluoroethyl group adjacent to the alkyl chain. This electronic feature can be expected to influence the acidity of the carboxylic acid and the reactivity of the neighboring C-H bonds.
Key areas for future investigation include:
Derivative Synthesis: The carboxylic acid moiety can be converted into a variety of functional groups, such as esters, amides, and acid halides. A deeper understanding of these transformations and the properties of the resulting derivatives is needed. For instance, the synthesis of polyfluorosalicylamides from methyl polyfluorosalicylates has been demonstrated, showcasing the potential for creating novel bioactive compounds. researchgate.net
Reactions at the Fluorinated Chain: While the C-F bond is notoriously strong, the C-H bonds in the α and β positions to the carboxyl group offer sites for further functionalization. Research into selective C-H functionalization reactions on the partially fluorinated backbone could lead to a diverse range of novel fluorinated building blocks.
Thermal and Chemical Stability: Studies on the thermal decomposition of perfluorinated carboxylic acids (PFCAs) have shown that they degrade via the formation of perfluorinated α-lactones. rsc.org Investigating the thermal and chemical stability of partially fluorinated acids like this compound will be crucial for understanding its environmental fate and for its application in high-temperature material science.
Expansion of Applications in Specialized Chemical Synthesis
Fluorinated building blocks are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their ability to enhance properties like metabolic stability, lipophilicity, and binding affinity. molecularcloud.orgsigmaaldrich.comossila.com this compound and its derivatives have the potential to serve as valuable intermediates in the synthesis of complex target molecules.
Future applications could emerge in:
Pharmaceutical and Agrochemical Development: The introduction of the tetrafluoropentanoic acid moiety into biologically active molecules could be explored to modulate their pharmacokinetic and pharmacodynamic properties. The strategic placement of fluorine can block metabolic degradation pathways and enhance a drug's half-life. molecularcloud.org
Synthesis of Novel Monomers: The carboxylic acid functionality allows for the incorporation of this fluorinated building block into polymers. This could be achieved through condensation polymerization or by converting the acid into a polymerizable derivative, such as a methacrylate.
Asymmetric Synthesis: The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry. Future research could focus on the synthesis of chiral derivatives of this compound, which could then be used as building blocks for the asymmetric synthesis of complex fluorinated molecules.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique properties of fluorinated compounds make them highly attractive for applications in materials science. alfa-chemistry.com The intersection of organic synthesis and materials science offers fertile ground for innovation using this compound as a key building block.
Promising areas of interdisciplinary research include:
Fluoropolymer Modification: Post-polymerization modification of reactive fluorinated polymers is a powerful strategy for creating functional materials. researchgate.netresearchgate.net this compound could be used to modify existing polymers, imparting new properties such as hydrophobicity, chemical resistance, or tailored surface energy.
Development of Novel Copolymers: Copolyesters based on 2,5-furandicarboxylic acid (FDCA) have been synthesized and modified to enhance their properties. mdpi.com Similarly, incorporating this compound as a comonomer in polyester (B1180765) or polyamide synthesis could lead to new materials with unique thermal and mechanical properties.
Self-Assembled Monolayers and Surface Coatings: Fluorinated carboxylic acids have been shown to be powerful building blocks for the formation of bimolecular monolayers. alfa-chemistry.com The specific structure of this compound could be leveraged to create highly ordered and functional surfaces with applications in electronics, sensors, and biocompatible coatings.
The continued exploration of the synthesis, reactivity, and applications of this compound holds significant promise for advancing both fundamental organic chemistry and applied materials science. The development of new synthetic tools and a deeper understanding of its chemical behavior will undoubtedly pave the way for its use in a new generation of innovative products and technologies.
Q & A
Q. What are the recommended synthetic routes for 4,4,5,5-Tetrafluoropentanoic acid, and how can purity be validated?
Methodological Answer:
- Synthesis : Fluorination of pentanoic acid precursors using fluorinating agents like SF₄ or HF-pyridine under controlled anhydrous conditions. For regioselective fluorination at the 4,4,5,5 positions, stepwise halogen-exchange reactions with KF in polar aprotic solvents (e.g., DMF) are recommended .
- Purification : Recrystallization in hexane/ethyl acetate mixtures or preparative HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile).
- Validation : Confirm purity (>98%) via ¹⁹F NMR (δ -120 to -125 ppm for CF₂ groups) and LC-MS (m/z = 196 [M-H]⁻). Cross-validate with elemental analysis for C: ~36.7%, F: ~38.7% .
Q. What analytical techniques are critical for characterizing this compound’s structural and thermal stability?
Methodological Answer:
- Structural Analysis : Use ¹H/¹³C/¹⁹F NMR to confirm substituent positions and hydrogen bonding interactions (e.g., carboxylic proton resonance at δ 12-14 ppm in DMSO-d₆). IR spectroscopy (stretching bands: 1700-1750 cm⁻¹ for C=O, 1100-1250 cm⁻¹ for C-F) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (decomposition onset >200°C) and differential scanning calorimetry (DSC) to detect melting points (expected ~80-90°C) .
Advanced Research Questions
Q. How do the electronic effects of tetrafluorination at 4,4,5,5 positions influence the compound’s acidity and reactivity in peptide coupling reactions?
Methodological Answer:
- Acidity Studies : Measure pKa via potentiometric titration in aqueous/organic solvents. Fluorine’s electron-withdrawing effect lowers pKa (~2.5-3.0) compared to non-fluorinated pentanoic acid (pKa ~4.8), enhancing solubility in polar media .
- Reactivity : Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxyl group. Monitor reaction efficiency via ¹⁹F NMR to track fluorinated byproducts. Optimize stoichiometry to minimize racemization in chiral derivatives .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer:
- Systematic Solubility Profiling : Conduct shake-flask experiments in water, DMSO, THF, and methanol at 25°C. Use UV-Vis spectroscopy (λ = 210 nm) or gravimetric analysis to quantify solubility.
- Data Normalization : Account for solvent polarity (logP = ~1.5) and hydrogen-bonding capacity. Discrepancies often arise from residual moisture in solvents; use Karl Fischer titration to standardize solvent water content (<0.01%) .
Q. How can computational modeling predict the environmental persistence of this compound relative to other perfluoroalkyl substances (PFAS)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model hydrolysis and photodegradation pathways using software like Gaussian or GROMACS. Compare activation energies for C-F bond cleavage (~485 kJ/mol) to known PFAS (e.g., PFOA: ~450 kJ/mol) .
- Ecotoxicity Assays : Use in silico tools (e.g., EPI Suite) to estimate bioaccumulation potential (log BCF >3.0) and persistence in soil/water matrices. Validate with OECD 301B biodegradation tests .
Methodological Best Practices
- Synthesis Reproducibility : Document fluorination reaction parameters (temperature, humidity) to minimize batch variability. Use inert atmospheres (Ar/N₂) to prevent oxidation .
- Data Interpretation : Cross-reference NMR assignments with databases (NIST Chemistry WebBook) to avoid misidentification of fluorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
